molecular formula C10H17ClN4OS B6701538 N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6701538
M. Wt: 276.79 g/mol
InChI Key: TWQAKVPDDMBXTH-UHFFFAOYSA-N
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The compound’s structure includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.

Properties

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS.ClH/c1-2-3-8-13-14-10(16-8)12-9(15)7-4-5-11-6-7;/h7,11H,2-6H2,1H3,(H,12,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQAKVPDDMBXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride typically involves the preparation of the acid chloride of 2-amino-5-propyl-1,3,4-thiadiazole, which is then reacted with pyrrolidine-3-carboxamide under vigorous stirring at ambient temperature for several hours . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide;hydrochloride can be compared with other thiadiazole derivatives, such as:

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